

Mass Spectrometry of Ethyl 4-oxotetrahydro-2H-thiopyran-3-carboxylate: A Comparative Guide

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Compound of Interest

Compound Name:	<i>Ethyl 4-oxotetrahydro-2H-thiopyran-3-carboxylate</i>
Cat. No.:	B075735

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the mass spectrometric behavior of **Ethyl 4-oxotetrahydro-2H-thiopyran-3-carboxylate** and its derivatives. Due to the limited availability of direct mass spectral data for this specific molecule in public literature, this guide synthesizes information from established fragmentation principles of its constituent functional groups—cyclic ketones, β -keto esters, and tetrahydrothiopyrans—along with experimental data from structurally analogous compounds. This guide will propose the most probable fragmentation pathways and provide a basis for the identification and characterization of this compound and its derivatives in a research setting.

Predicted Fragmentation Patterns

The mass spectrum of **Ethyl 4-oxotetrahydro-2H-thiopyran-3-carboxylate** is expected to be influenced by the presence of three key features: the tetrahydrothiopyranone ring, the ethyl ester group, and the keto group at the 4-position. The molecular ion (M^+) is anticipated, and its fragmentation will likely proceed through several key pathways characteristic of these functional groups.

The primary fragmentation mechanisms for cyclic ketones involve α -cleavage adjacent to the carbonyl group. For β -keto esters, fragmentation is typically dominated by cleavages α to the carbonyl groups and by McLafferty rearrangements.^{[1][2]} The presence of the sulfur heteroatom also influences the fragmentation, often directing ring cleavage.

Based on the analysis of the mass spectrum of the carbocyclic analog, ethyl 2-oxocyclohexanecarboxylate, and the core structure, tetrahydro-4H-thiopyran-4-one, a set of characteristic fragment ions for **Ethyl 4-oxotetrahydro-2H-thiopyran-3-carboxylate** can be predicted.[3][4]

Comparison of Predicted Mass-to-Charge Ratios (m/z)

The following table summarizes the predicted key fragment ions for **Ethyl 4-oxotetrahydro-2H-thiopyran-3-carboxylate** and compares them with the observed fragments of its structural analogs. This data is essential for identifying the parent compound and understanding how structural modifications might influence the mass spectrum.

Proposed Fragment Ion	Predicted m/z for Ethyl 4-oxotetrahydro-2H-thiopyran-3-carboxylate	Observed m/z for Analogs	Description of Fragmentation
[M]+	188	170 (Ethyl 2-oxocyclohexanecarboxylate)	Molecular Ion
[M - OC ₂ H ₅] ⁺	143	125 (Ethyl 2-oxocyclohexanecarboxylate)	Loss of the ethoxy radical from the ester group.
[M - COOC ₂ H ₅] ⁺	115	97 (Ethyl 2-oxocyclohexanecarboxylate)	Loss of the entire carbethoxy group.
[M - C ₂ H ₄] ⁺	160	142 (Ethyl 2-oxocyclohexanecarboxylate)	McLafferty rearrangement with loss of ethylene from the ethyl ester.
[C ₄ H ₄ OS] ⁺	88	88 (Tetrahydro-4H-thiopyran-4-one)	α -cleavage of the thiopyranone ring with loss of C ₂ H ₄ .
[C ₂ H ₄ S] ⁺	60	60 (Tetrahydro-4H-thiopyran-4-one)	Further fragmentation of the thiopyranone ring.
[C ₂ H ₅ O] ⁺	45	45 (Ethyl 2-oxocyclohexanecarboxylate)	Ethoxy cation.
[CO] ⁺	28	28 (General)	Loss of carbon monoxide.

Experimental Protocols

While a specific, published protocol for **Ethyl 4-oxotetrahydro-2H-thiopyran-3-carboxylate** is not available, the following represents a standard methodology for the analysis of similar small molecules via Gas Chromatography-Mass Spectrometry (GC-MS).

1. Sample Preparation:

- Dissolve 1 mg of the sample in 1 mL of a suitable volatile solvent such as dichloromethane or ethyl acetate.
- Perform serial dilutions to achieve a final concentration of approximately 10-100 µg/mL.
- If derivatization is required to increase volatility (e.g., for related compounds with free carboxylic acid or hydroxyl groups), use a suitable agent like BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide). For the target compound, derivatization is likely not necessary.

2. GC-MS Instrumentation and Conditions:

- Gas Chromatograph: Agilent 7890B GC System (or equivalent).
- Mass Spectrometer: Agilent 5977A MSD (or equivalent).
- Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or similar non-polar column.
- Injection Volume: 1 µL.
- Inlet Temperature: 250°C.
- Injection Mode: Splitless or split (e.g., 20:1 split ratio).
- Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
- Oven Temperature Program:
 - Initial temperature: 70°C, hold for 2 minutes.
 - Ramp: Increase to 280°C at a rate of 15°C/min.

- Final hold: Hold at 280°C for 5 minutes.

- MS Parameters:

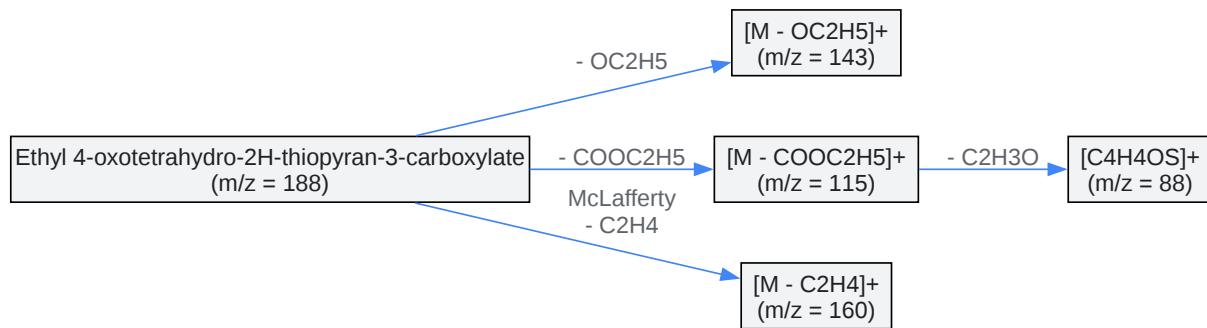
- Ionization Mode: Electron Impact (EI).
- Electron Energy: 70 eV.
- Source Temperature: 230°C.
- Quadrupole Temperature: 150°C.
- Scan Range: m/z 40-450.

3. Data Analysis:

- Identify the peak corresponding to the compound of interest based on its retention time.
- Extract the mass spectrum for this peak.
- Identify the molecular ion peak.
- Analyze the fragmentation pattern and compare the observed m/z values with the predicted values in the table above and with spectral libraries (e.g., NIST).

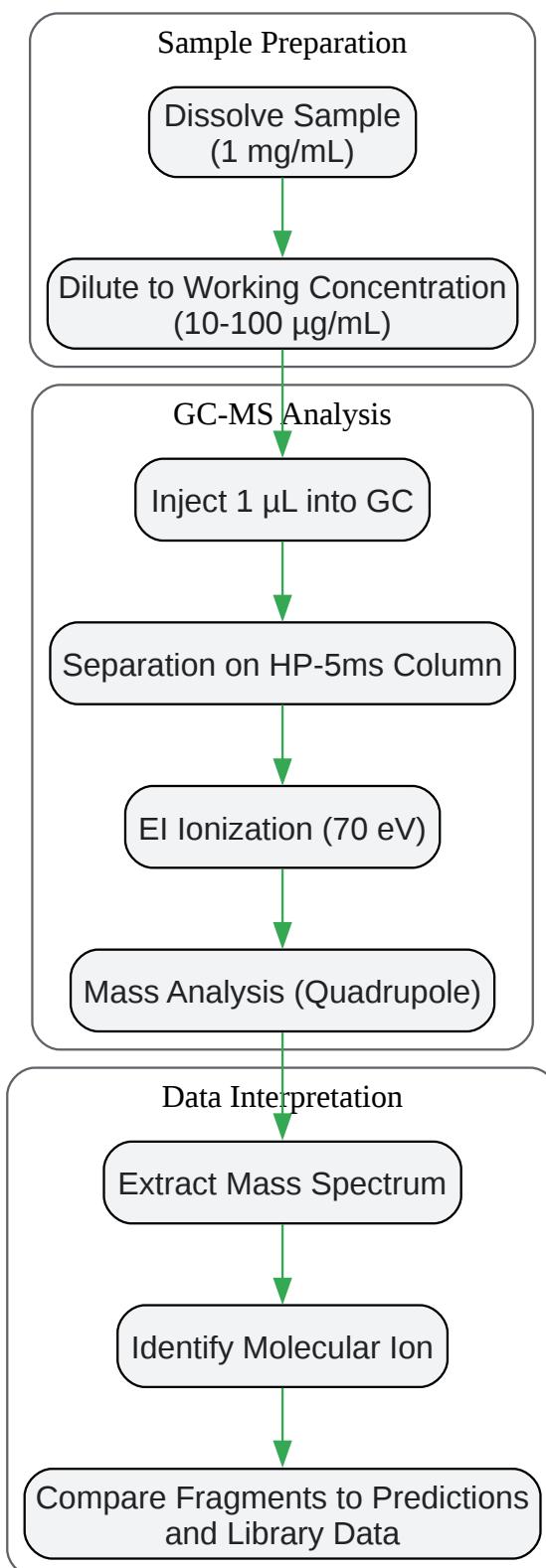
Visualizing Fragmentation and Workflows

Diagrams created using Graphviz (DOT language) can effectively illustrate complex relationships, such as molecular fragmentation pathways and experimental procedures.



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Caption: Proposed primary fragmentation pathway of **Ethyl 4-oxotetrahydro-2H-thiopyran-3-carboxylate** under Electron Impact (EI) ionization.

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Caption: General experimental workflow for the GC-MS analysis of **Ethyl 4-oxotetrahydro-2H-thiopyran-3-carboxylate**.

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